molecular formula C9H10ClF2NO3 B13013322 3,5-Difluoro-L-tyrosine Hydrochloride

3,5-Difluoro-L-tyrosine Hydrochloride

Cat. No.: B13013322
M. Wt: 253.63 g/mol
InChI Key: JXNQHHQMEPZGDH-FJXQXJEOSA-N
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Description

3,5-Difluoro-L-tyrosine Hydrochloride is a fluorinated analog of the amino acid tyrosine. It is known for its resistance to tyrosinase, an enzyme that catalyzes the oxidation of tyrosine. This compound is used in various scientific research applications, particularly in the study of protein tyrosine phosphatases (PTPs) due to its ability to mimic the natural substrate of these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-L-tyrosine Hydrochloride typically involves the fluorination of L-tyrosine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the 3 and 5 positions of the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-L-tyrosine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated derivatives and quinone compounds, which can be further utilized in biochemical studies .

Scientific Research Applications

3,5-Difluoro-L-tyrosine Hydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-L-tyrosine Hydrochloride involves its interaction with protein tyrosine phosphatases. It binds to the active site of these enzymes, mimicking the natural substrate tyrosine. This interaction allows researchers to study the enzyme’s specificity and activity in detail .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H10ClF2NO3

Molecular Weight

253.63 g/mol

IUPAC Name

(2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9F2NO3.ClH/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H/t7-;/m0./s1

InChI Key

JXNQHHQMEPZGDH-FJXQXJEOSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)O)F)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N.Cl

Origin of Product

United States

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